

Technical Guide: 2,3-Dimethyl-5-nitroaniline (CAS 106837-44-9)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dimethyl-5-nitroaniline

Cat. No.: B184227

[Get Quote](#)

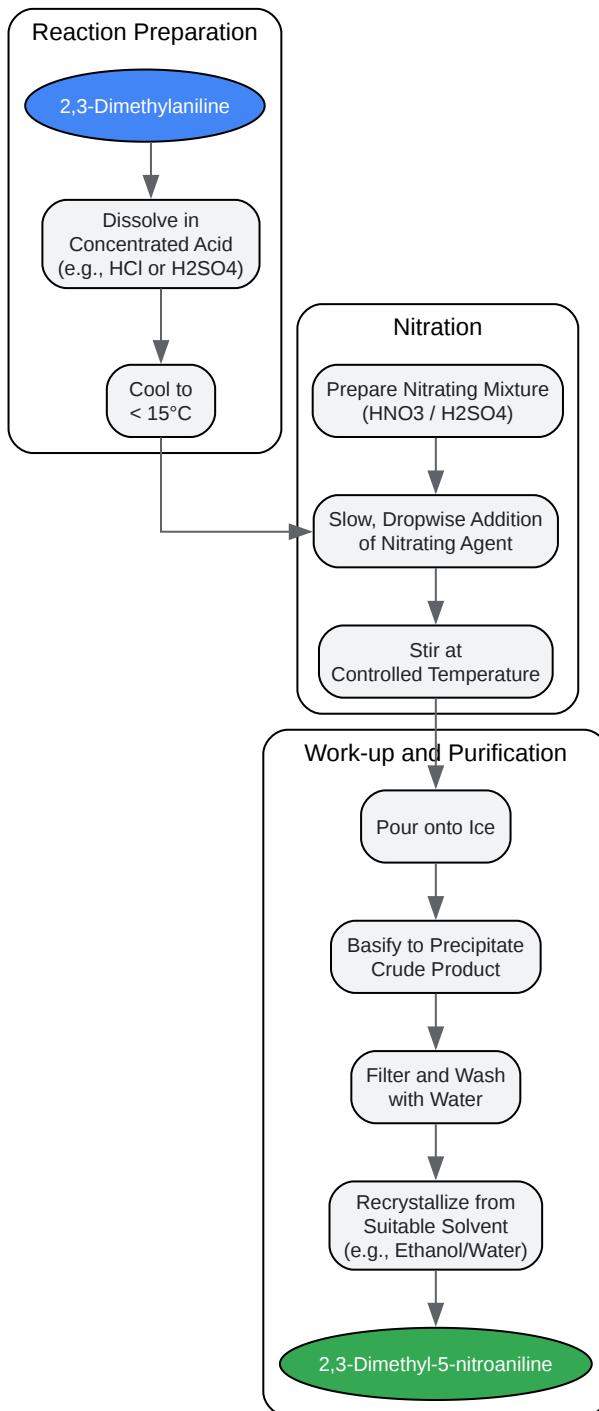
To the intended audience of researchers, scientists, and drug development professionals: This document summarizes the publicly available information for **2,3-Dimethyl-5-nitroaniline**. It is important to note that comprehensive experimental data and in-depth studies on this specific isomer are limited. Much of the available literature focuses on related isomers, such as 2-Methyl-5-nitroaniline.

Chemical and Physical Properties

Publicly available data for **2,3-Dimethyl-5-nitroaniline** is primarily limited to its basic chemical identifiers and predicted properties. Experimental data is not widely reported.

Property	Value	Source
CAS Number	106837-44-9	
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	166.18 g/mol	[1]
SMILES	CC1=CC(=CC(=C1C)N)-- INVALID-LINK--[O-]	[1]
Storage	Keep in dark place, Inert atmosphere, Room temperature	[1]

Synthesis


A detailed, verified experimental protocol for the synthesis of **2,3-Dimethyl-5-nitroaniline** is not readily available in published literature. However, general methods for the synthesis of nitroaniline derivatives can provide a theoretical framework. The synthesis would likely involve the nitration of 2,3-dimethylaniline. The directing effects of the two methyl groups (ortho-, para-directing) and the amino group (ortho-, para-directing, but meta-directing as anilinium ion under acidic nitrating conditions) would need to be carefully considered to achieve the desired 5-nitro substitution pattern.

A general procedure for the nitration of a related compound, 2,4-dimethylaniline, to produce 2,4-dimethyl-5-nitroaniline involves the slow, dropwise addition of nitric acid to a solution of the aniline in concentrated hydrochloric acid at a controlled low temperature, followed by the addition of sulfuric acid. A similar approach, with adjustments to reaction conditions and purification methods, might be applicable for the synthesis of **2,3-Dimethyl-5-nitroaniline**.

Hypothetical Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a dimethyl-nitroaniline, based on protocols for related compounds. This is a hypothetical representation and would require experimental validation for **2,3-Dimethyl-5-nitroaniline**.

General Synthesis Workflow for Dimethyl-nitroaniline

[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis workflow for **2,3-Dimethyl-5-nitroaniline**.

Biological Activity and Applications

There is a lack of specific information regarding the biological activity, signaling pathway involvement, or applications of **2,3-Dimethyl-5-nitroaniline** in the scientific literature. However, the broader class of nitro compounds is known for a wide range of biological activities, including antibacterial, antifungal, and antineoplastic properties.^{[2][3]} The biological effects of many nitroaromatic compounds are related to the enzymatic reduction of the nitro group to form reactive intermediates that can interact with cellular macromolecules.

For the closely related compound, 2-Methyl-5-nitroaniline, it is known to be an intermediate in the synthesis of azo dyes and is a metabolite of 2,4-dinitrotoluene.^{[4][5]} It has also been investigated for its genotoxicity, with some studies indicating positive results in mutagenicity assays.^[5] Given the structural similarity, it is plausible that **2,3-Dimethyl-5-nitroaniline** could have applications as an intermediate in organic synthesis or possess uninvestigated biological properties. However, without experimental data, this remains speculative.

Safety Information

The following safety information is available for **2,3-Dimethyl-5-nitroaniline**:

Hazard Information	Codes
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
Signal Word	Warning

This information is based on available safety data sheets and may not be exhaustive. Standard laboratory safety precautions should be taken when handling this chemical.

Conclusion

2,3-Dimethyl-5-nitroaniline (CAS 106837-44-9) is a chemical compound for which there is a significant lack of in-depth technical and experimental data in the public domain. While its basic chemical properties can be identified, detailed protocols for its synthesis, comprehensive

spectroscopic data, and information on its applications and biological activity are not well-documented. Researchers interested in this compound may need to rely on general principles of organic chemistry for its synthesis and would likely need to perform extensive experimental work to characterize its properties and potential applications. For more detailed experimental methodologies and a wider range of data, professionals are encouraged to review the literature on the more extensively studied isomer, 2-Methyl-5-nitroaniline (CAS 99-55-8).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. achmem.com [achmem.com]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. hpprtv.ornl.gov [hpprtv.ornl.gov]
- To cite this document: BenchChem. [Technical Guide: 2,3-Dimethyl-5-nitroaniline (CAS 106837-44-9)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184227#2-3-dimethyl-5-nitroaniline-cas-number-106837-44-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com